3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Its structure comprises:
- A benzamide core substituted at the 3-position with a 2,5-dioxopyrrolidin-1-yl (succinimide) group.
- An N-linked 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl moiety.
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, often used as a bioisostere for ester or amide groups to enhance metabolic stability . The succinimide group (2,5-dioxopyrrolidine) contributes to hydrogen-bonding interactions, influencing solubility and target binding.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-14-4-5-15(25)23(14)13-3-1-2-12(10-13)16(26)20-18-22-21-17(27-18)11-6-8-19-9-7-11/h1-3,6-10H,4-5H2,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZKCKYGFIVBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Formation of the Benzamide Core: The final step involves the reaction of the oxadiazole-pyridine intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid under amide coupling conditions, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone and oxadiazole rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The benzamide and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related oxadiazole compounds that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The benzamide and oxadiazole components are known for their anticancer properties. Compounds in this class have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. A notable study evaluated several benzamide derivatives and found promising results in inhibiting cancer cell lines .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds like 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Research has shown that similar structures can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Analgesic Properties
The compound's structure suggests potential analgesic effects. Studies on related pyrrolidine derivatives have demonstrated significant pain relief in animal models, indicating that this compound may also possess similar analgesic properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2)
This compound shares the benzamide backbone and dioxopyrrolidinyl substituent but differs in the heterocyclic system attached to the amide nitrogen.
Structural and Molecular Comparison
Functional Implications
Heterocyclic Systems: The 1,3,4-oxadiazole in the target compound is a planar, electron-deficient ring, favoring π-π stacking interactions and metabolic stability. The chromenopyridine system in the analog is a fused bicyclic structure with a benzopyran core fused to a pyridine, enhancing rigidity and lipophilicity.
Substituent Position :
- The target compound’s succinimide group is at the 3-position of the benzamide, while the analog’s is at the 4-position . This positional isomerism may affect steric interactions and binding to biological targets.
Bioactivity Considerations: The methyl and ketone groups in the analog’s chromenopyridine system could increase lipophilicity and influence membrane permeability compared to the pyridinyl-oxadiazole group in the target compound.
Broader Structural Trends in Related Compounds
lists additional analogs with variations such as methylation , sulfur substitution , and nitrogen-rich heterocycles (e.g., benzothiophene, pyrrolopyridine). Key observations include:
- Sulfur-containing analogs (e.g., thioether or thiophene derivatives) may exhibit altered electronic properties and redox activity.
- Methylation of heterocycles (e.g., 4-methyl groups) often enhances metabolic stability by blocking oxidative degradation pathways.
Methodological Considerations
The structural determination of such compounds often relies on X-ray crystallography. Tools like SHELX () are widely used for small-molecule refinement, ensuring accurate stereochemical assignments .
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a dioxopyrrolidine moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities.
Biological Activity Overview
-
Mechanism of Action
- The oxadiazole derivatives have been shown to modulate various biological pathways. Specifically, compounds containing the oxadiazole moiety often exhibit activities related to receptor modulation, particularly in the context of neuropharmacology. For instance, derivatives have been reported to act as positive allosteric modulators (PAMs) of the mGlu4 receptor, which is implicated in anxiety and psychotic disorders .
-
Anticancer Properties
- Recent studies indicate that oxadiazole derivatives possess significant anticancer activity. The compound was tested against several cancer cell lines including non-small cell lung carcinoma (H157) and colorectal cancer (DLD-1). The results showed dose-dependent cytotoxicity with IC50 values in the micromolar range . The mechanism appears to involve the induction of apoptosis through activation of the JNK signaling pathway .
- Antimicrobial Activity
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Studies
-
Case Study 1: Anticancer Activity
- In a controlled study involving DLD-1 cells, treatment with varying concentrations of the compound resulted in a reduction in cell viability by up to 70% at 100 µM concentration after 72 hours. This suggests a robust anticancer effect potentially mediated through apoptosis induction.
- Case Study 2: Neuropharmacological Effects
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates .
- Temperature control : Reactions performed under reflux (70–90°C) improve cyclization efficiency for the oxadiazole ring .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while HPLC ensures purity (>95%) of the final product .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the target compound .
Table 1: Example Reaction Conditions and Yields
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DMF | Dichloromethane |
| Temperature (°C) | 80 | 25 (room temp) |
| Yield (%) | 72 | 58 |
Q. What analytical techniques are recommended for structural confirmation?
Methodological Answer: A multi-technique approach ensures accuracy:
- NMR spectroscopy : 1H/13C NMR identifies protons and carbons in the pyrrolidinone and oxadiazole moieties (e.g., δ 8.5–8.7 ppm for pyridin-4-yl protons) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding π-π stacking between pyridinyl and benzamide groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 393.12) .
Q. How can initial biological activity screening be designed?
Methodological Answer: Prioritize target-specific assays:
- Enzyme inhibition : Test against kinases or proteases (e.g., IC50 determination using fluorogenic substrates) .
- Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with EC50 calculations .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
Q. How do storage conditions affect the compound’s stability?
Methodological Answer: Stability is assessed via accelerated degradation studies:
- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation .
- pH stability : Incubate in buffers (pH 3–9) and monitor degradation via HPLC; acidic conditions may hydrolyze the oxadiazole ring .
Advanced Research Questions
Q. What computational methods predict target interactions for this compound?
Methodological Answer: Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Methodological Answer: Mechanistic studies require:
- Kinetic analysis : Monitor intermediate formation via in-situ NMR (e.g., cyclization of thiosemicarbazide to oxadiazole) .
- Isotopic labeling : Introduce 15N to trace nitrogen migration during pyrrolidinone ring formation .
- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Address discrepancies through:
Q. What strategies identify degradation products under physiological conditions?
Methodological Answer: Degradation pathways are mapped via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
